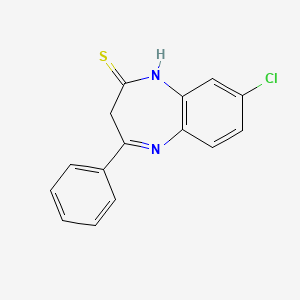![molecular formula C27H34O4 B14471064 Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol CAS No. 65733-73-5](/img/structure/B14471064.png)
Formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol is a complex polymeric compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction typically occurs under acidic or basic conditions, which catalyze the formation of methylene bridges between the phenolic units .
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the reactants are mixed and heated to the desired temperature. The reaction is carefully controlled to ensure the correct molecular weight and polymer structure. The resulting polymer is then purified and processed into various forms, such as sheets, films, or molded products .
Chemical Reactions Analysis
Types of Reactions
Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol can undergo several types of chemical reactions, including:
Oxidation: The polymer can be oxidized to form quinones and other oxidation products.
Reduction: Reduction reactions can break down the polymer into smaller units.
Substitution: Various substituents can be introduced into the polymer structure through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce various functional groups into the polymer .
Scientific Research Applications
Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other complex polymers and materials.
Biology: Employed in the preparation of various biological assays and diagnostic tools.
Medicine: Utilized in the development of medical devices and drug delivery systems.
Mechanism of Action
The mechanism of action of formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol involves the formation of strong covalent bonds between the phenolic units and formaldehyde. These bonds create a highly cross-linked polymer network, which imparts the material with its characteristic strength and stability. The molecular targets and pathways involved in these reactions are primarily the phenolic hydroxyl groups and the methylene bridges formed during polymerization .
Comparison with Similar Compounds
Similar Compounds
Phenol-formaldehyde resin: A similar polymer but without the 4-(1,1-dimethylpropyl)phenol component.
Urea-formaldehyde resin: Another formaldehyde-based polymer, but with urea instead of phenol.
Melamine-formaldehyde resin: Uses melamine as the co-reactant with formaldehyde.
Uniqueness
Formaldehyde, polymer with 4,4’-(1-methylethylidene)bis[phenol] and 4-(1,1-dimethylpropyl)phenol is unique due to the presence of both Bisphenol A and 4-(1,1-dimethylpropyl)phenol in its structure. This combination provides the polymer with enhanced thermal stability and mechanical properties compared to other phenol-formaldehyde resins .
Properties
CAS No. |
65733-73-5 |
|---|---|
Molecular Formula |
C27H34O4 |
Molecular Weight |
422.6 g/mol |
IUPAC Name |
formaldehyde;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;4-(2-methylbutan-2-yl)phenol |
InChI |
InChI=1S/C15H16O2.C11H16O.CH2O/c1-15(2,11-3-7-13(16)8-4-11)12-5-9-14(17)10-6-12;1-4-11(2,3)9-5-7-10(12)8-6-9;1-2/h3-10,16-17H,1-2H3;5-8,12H,4H2,1-3H3;1H2 |
InChI Key |
KIENFKDSUHRXDC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)O.CC(C)(C1=CC=C(C=C1)O)C2=CC=C(C=C2)O.C=O |
Related CAS |
65733-73-5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-N-methyl-2-{[(methylcarbamoyl)oxy]imino}acetamide](/img/structure/B14470988.png)
![Phenol, 2-[[(4-methylphenyl)imino]methyl]-6-nitro-](/img/structure/B14470995.png)
![Ethyl 3-cyanobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14470997.png)
![2H,2'H-[4,4'-Bi-1,3-dithiole]-2,2'-dione](/img/structure/B14471004.png)
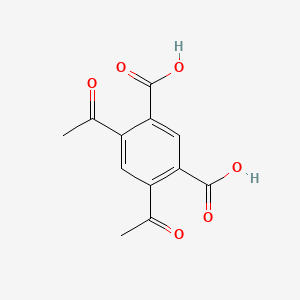
![1-[3-(Benzenesulfonyl)prop-1-en-2-yl]aziridine](/img/structure/B14471011.png)
![1-[Dibutyl(chloro)stannyl]butan-1-ol](/img/structure/B14471012.png)
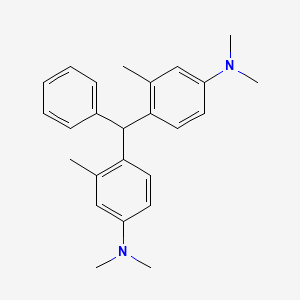
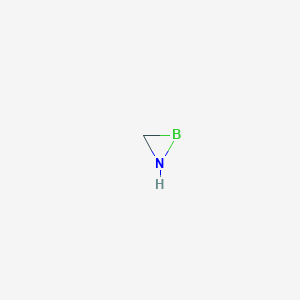
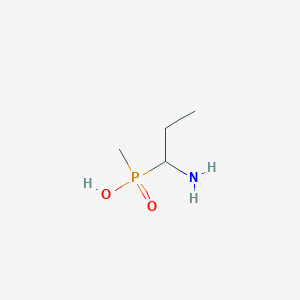
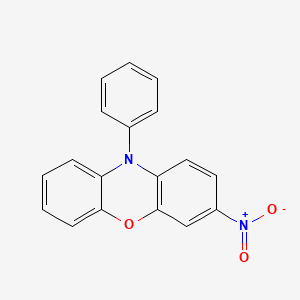
![(E)-1-[2-(Chlorotellanyl)phenyl]-2-phenyldiazene](/img/structure/B14471056.png)
![Carbamic acid, [4-(heptyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14471057.png)
